molecular formula C22H25NO6S B14335564 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate CAS No. 110241-44-6

4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate

Cat. No.: B14335564
CAS No.: 110241-44-6
M. Wt: 431.5 g/mol
InChI Key: HXZPDNFCAQOLIB-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate typically involves several steps:

    Formation of the Quinolinium Core: The quinolinium core can be synthesized through a series of reactions starting from aniline derivatives, followed by cyclization and methylation.

    Introduction of the Dimethoxymethylphenyl Group: This step involves the reaction of the quinolinium intermediate with a dimethoxymethylphenyl derivative under specific conditions to form the desired product.

    Formation of the Methyl Sulfate Salt: The final step involves the reaction of the intermediate with methyl sulfate to yield the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate undergoes various types of chemical reactions:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The quinolinium core can interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes. The dimethoxymethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

110241-44-6

Molecular Formula

C22H25NO6S

Molecular Weight

431.5 g/mol

IUPAC Name

4-[2-[4-(dimethoxymethyl)phenyl]ethenyl]-1-methylquinolin-1-ium;methyl sulfate

InChI

InChI=1S/C21H22NO2.CH4O4S/c1-22-15-14-17(19-6-4-5-7-20(19)22)11-8-16-9-12-18(13-10-16)21(23-2)24-3;1-5-6(2,3)4/h4-15,21H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

HXZPDNFCAQOLIB-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(OC)OC.COS(=O)(=O)[O-]

Origin of Product

United States

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